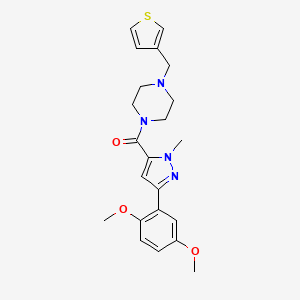

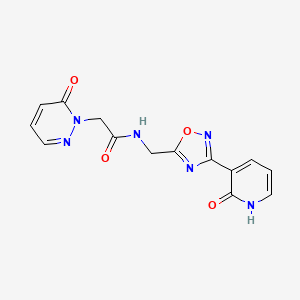

![molecular formula C15H17ClF3NO4 B2362191 Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate CAS No. 882747-55-9](/img/structure/B2362191.png)

Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridines (TFMP) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are commonly used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a pyridine moiety and a trifluoromethyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives typically involve the use of trifluoromethyl-containing building blocks .Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen, contribute to the biological activities of fluorine-containing compounds .Scientific Research Applications

Antibacterial Activity : Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate has been studied for its role in synthesizing compounds with antibacterial properties. The condensation of certain pyridine derivatives with diethyl ethoxymethylenemalonate, a related compound, leads to naphthyridine derivatives with enhanced in vitro antibacterial activity, especially against Pseudomonas aeruginosa (Hirose, Mishio, Matsumoto, & Minami, 1982).

Synthesis of Anticancer Drugs : The compound plays a critical role in the synthesis of small molecule anticancer drugs. Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, has been identified as an important intermediate in the production of these drugs (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).

Synthesis of Heterocyclic Compounds : The compound is used for synthesizing various heterocyclic compounds, such as pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, which are of interest due to their chemical and biological properties. This application demonstrates the versatility of diethyl ethoxymethylenemalonate in organic synthesis (Dave & Shukla, 1997).

Fluorination in Organic Synthesis : This compound has been studied for its potential in fluorination reactions, which are important in the synthesis of polyfluorinated compounds. Such reactions are essential in creating a variety of bioactive molecules and pharmaceuticals (Lepri, Buonerba, Maccaroni, Goracci, & Ruzziconi, 2015).

Development of Antimicrobial Agents : The compound is utilized in synthesizing antimicrobial agents, specifically pyrazolopyrimidopyrimidines, highlighting its role in creating new therapeutic agents (Rina, Nirmal, & Vivek, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

diethyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-ethylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClF3NO4/c1-4-14(12(21)23-5-2,13(22)24-6-3)10-7-9(15(17,18)19)8-11(16)20-10/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYPOVRHZPTDKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CC(=C1)C(F)(F)F)Cl)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClF3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

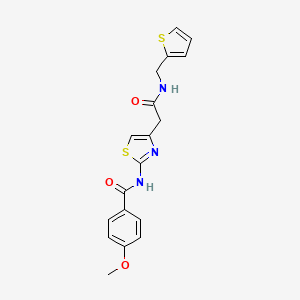

![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)

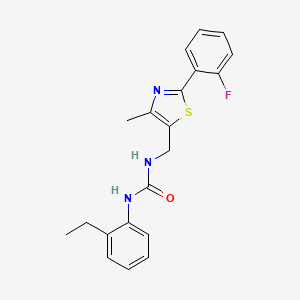

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)

![ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)

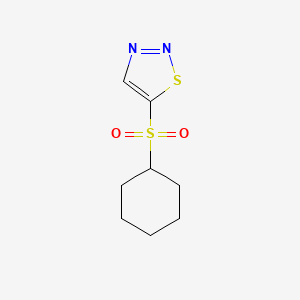

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2362128.png)

![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)